molecular formula C8H9F2N5O B1436323 2-(2,2-Difluoro-2-(pyridin-2-yl)acetyl)hydrazinecarboximidamide CAS No. 1823182-88-2

2-(2,2-Difluoro-2-(pyridin-2-yl)acetyl)hydrazinecarboximidamide

Cat. No.: B1436323
CAS No.: 1823182-88-2
M. Wt: 229.19 g/mol
InChI Key: JOONLRFRCWJECU-UHFFFAOYSA-N
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Description

2-(2,2-Difluoro-2-(pyridin-2-yl)acetyl)hydrazinecarboximidamide is a chemical compound with the molecular formula C8H9F2N5O This compound is notable for its unique structure, which includes a pyridine ring substituted with difluoro and hydrazinecarboximidamide groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,2-Difluoro-2-(pyridin-2-yl)acetyl)hydrazinecarboximidamide typically involves multiple steps. One common method starts with the preparation of 2-fluoropyridine derivatives, which are then subjected to nucleophilic substitution reactions. The final step involves the reaction of the intermediate with hydrazinecarboximidamide under controlled conditions to yield the target compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of high-yielding reagents and catalysts, as well as efficient purification techniques to ensure the purity and quality of the final product .

Chemical Reactions Analysis

Types of Reactions

2-(2,2-Difluoro-2-(pyridin-2-yl)acetyl)hydrazinecarboximidamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield difluoropyridine derivatives, while reduction can lead to the formation of hydrazine derivatives .

Scientific Research Applications

2-(2,2-Difluoro-2-(pyridin-2-yl)acetyl)hydrazinecarboximidamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(2,2-Difluoro-2-(pyridin-2-yl)acetyl)hydrazinecarboximidamide involves its interaction with specific molecular targets. The difluoroacetyl group is known to interact with enzymes and proteins, potentially inhibiting their activity. The pyridine ring can also participate in various biochemical pathways, making this compound a versatile tool in research .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-(2,2-Difluoro-2-(pyridin-2-yl)acetyl)hydrazinecarboximidamide apart is its combination of difluoro and hydrazinecarboximidamide groups, which confer unique chemical and biological properties. This makes it a valuable compound for various applications in scientific research and industry .

Properties

IUPAC Name

N-(diaminomethylideneamino)-2,2-difluoro-2-pyridin-2-ylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9F2N5O/c9-8(10,5-3-1-2-4-13-5)6(16)14-15-7(11)12/h1-4H,(H,14,16)(H4,11,12,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOONLRFRCWJECU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C(C(=O)NN=C(N)N)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9F2N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(2,2-Difluoro-2-(pyridin-2-yl)acetyl)hydrazinecarboximidamide

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